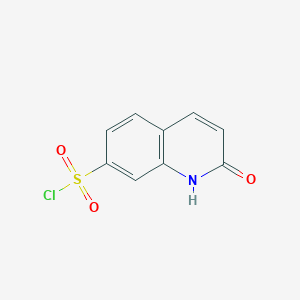

2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride

Übersicht

Beschreibung

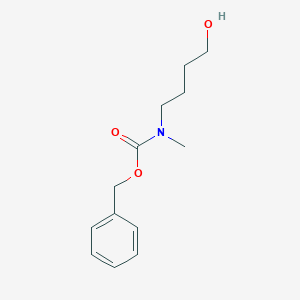

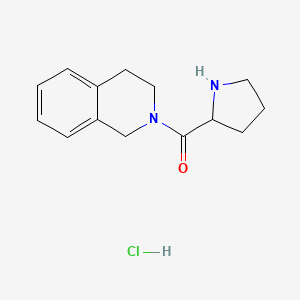

2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride is a chemical compound with the molecular formula C9H6ClNO3S and a molecular weight of 243.67 g/mol . It is an essential compound that has been used in various scientific experiments due to its unique properties.

Synthesis Analysis

The synthesis of 2-oxo-1,2-dihydroquinoline derivatives has been reported in several studies. For instance, the 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate was synthesized using a triethylamine-mediated O-acylation reaction between 8-hydroxyquinolin-2 (1 H)-one and 4-chlorobenzoyl chloride in acetonitrile at room temperature . This methodology is notable for its clean reaction profile and straightforward procedure .Molecular Structure Analysis

The molecular structure of 2-oxo-1,2-dihydroquinoline-7-sulfonyl chloride has been analyzed in various studies. The complex formation properties of the product 2-oxo-1,2-dihydroquinoline-3-carbaldehyde condensation with stearic acid hydrazide towards Cu (II) and Ni (II) ions have been studied . The composition and structure of the complexes have been found dependent on the nature of the metal and acid residue .Chemical Reactions Analysis

The 4-hydroxy-2-quinolones, which are related to 2-oxo-1,2-dihydroquinoline-7-sulfonyl chloride, have interesting pharmaceutical and biological activities, making them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-oxo-1,2-dihydroquinoline-7-sulfonyl chloride have been analyzed in various studies. The complex formation properties of the product 2-oxo-1,2-dihydroquinoline-3-carbaldehyde condensation with stearic acid hydrazide towards Cu (II) and Ni (II) ions have been studied . The composition and structure of the complexes have been found dependent on the nature of the metal and acid residue .Wissenschaftliche Forschungsanwendungen

QSAR Modeling

Quinoline derivatives, including 2-Oxo-1,2-dihydroquinoline compounds, are used in Quantitative Structure-Activity Relationship (QSAR) modeling . This involves developing mathematical models to describe and predict the inhibitory activity of these compounds against specific targets like ABCB1 using machine learning regression methods .

Drug Discovery

These compounds serve as novel screening compounds with multiple attachment points in drug discovery . They provide a versatile chemotype that can be modified to enhance interaction with biological targets .

Molecular Docking Studies

Molecular docking studies utilize 2-Oxo-1,2-dihydroquinoline derivatives to predict how a compound will interact with a target protein, which is crucial in the design of new drugs and understanding their mechanisms .

Synthesis of Complexes

The condensation products of 2-Oxo-1,2-dihydroquinoline are used to synthesize complexes with potential applications in various fields such as materials science and catalysis .

Inhibition of Enzymes

New derivatives of 2-Oxo-1,2-dihydroquinoline have been evaluated as potent inhibitors against enzymes like acetylcholinesterase, which is significant in treating diseases like Alzheimer’s .

Analytical Chemistry

These compounds have been used in developing sensitive gas chromatographic techniques for determining enzyme activity, showcasing their utility in analytical chemistry .

Wirkmechanismus

Target of Action

The primary target of 2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride is the acetylcholinesterase enzyme (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetic acid . This process is essential for the postsynaptic neuron to restore its function after impulse discontinuity from the presynaptic nerve .

Mode of Action

2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride acts as a potent inhibitor of the AChE enzyme . It binds to the active site of the enzyme, preventing it from breaking down acetylcholine . This leads to an increase in the level of acetylcholine in the synaptic cleft, enhancing the conductivity of nerve impulses .

Biochemical Pathways

The inhibition of AChE by 2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride affects the cholinergic pathway . This pathway involves the transmission of nerve impulses through acetylcholine. By inhibiting AChE, the compound increases the level of acetylcholine in the synaptic cleft, enhancing nerve impulse transmission .

Pharmacokinetics

Its potency in inhibiting ache suggests that it may have good bioavailability .

Result of Action

The inhibition of AChE by 2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride leads to an increase in the level of acetylcholine in the synaptic cleft . This enhances the conductivity of nerve impulses, which can help counteract the cognitive and memory reduction observed in conditions like Alzheimer’s disease .

Safety and Hazards

The safety data sheet for 2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride indicates that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and seeking immediate medical attention in case of ingestion, skin contact, inhalation, or eye contact .

Zukünftige Richtungen

One such radiotracer, 11 C-NE40 (2-oxo-7-[11 C]methoxy-8butyloxy-1,2-dihydroquinoline-3-carboxylic acid cyclohexylamide), has been characterized extensively in healthy mice, rats, and rhesus monkeys, whereby it was shown to readily cross the BBB and bind to CB2R with high affinity and specificity . This suggests potential future directions for the use of 2-oxo-1,2-dihydroquinoline-7-sulfonyl chloride in neuroinflammation PET imaging .

Eigenschaften

IUPAC Name |

2-oxo-1H-quinoline-7-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3S/c10-15(13,14)7-3-1-6-2-4-9(12)11-8(6)5-7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXOYFQFUHJRNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)N2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601245790 | |

| Record name | 1,2-Dihydro-2-oxo-7-quinolinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601245790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride | |

CAS RN |

1116135-36-4 | |

| Record name | 1,2-Dihydro-2-oxo-7-quinolinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1116135-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-2-oxo-7-quinolinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601245790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxo-1,2-dihydro-quinoline-7-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,3]Triazolo[1,5-a]pyridin-4-amine](/img/structure/B1395991.png)

![(1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B1395992.png)

![2-Imidazo[1,2-a]pyrimidin-2-ylbutanoic acid hydrochloride](/img/structure/B1396008.png)